![molecular formula C11H23N3O B1597501 1-(3-Morpholinopropyl)Piperazine CAS No. 436852-18-5](/img/structure/B1597501.png)
1-(3-Morpholinopropyl)Piperazine
Overview
Description
1-(3-Morpholinopropyl)Piperazine, also known as MPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has an empirical formula of C11H23N3O and a molecular weight of 213.32 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The SMILES string for 1-(3-Morpholinopropyl)Piperazine is C(CN1CCNCC1)CN2CCOCC2 . The InChI is 1S/C11H23N3O/c1(4-13-6-2-12-3-7-13)5-14-8-10-15-11-9-14/h12H,1-11H2 .Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
1-(3-Morpholinopropyl)Piperazine: is a significant scaffold in medicinal chemistry due to its versatility in drug design. It’s a key component in several blockbuster drugs, such as Imatinib (marketed as Gleevec) and Sildenafil (Viagra), which utilize the piperazine moiety for its pharmacological properties . The presence of the morpholine and piperazine rings offers multiple sites for functionalization, allowing for the development of compounds with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties.
Synthesis of Piperazine Derivatives
Recent advances in synthetic chemistry have highlighted methods for the C–H functionalization of piperazine derivatives. This process is crucial for creating structurally diverse molecules that can be used in various pharmaceutical applications. The ability to introduce functional groups selectively onto the piperazine ring expands the compound’s utility in creating more potent and selective drug candidates .
Photoredox Catalysis in Organic Synthesis
The compound’s structure is conducive to photoredox reactions, a field of growing interest in organic synthesis. Photoredox catalysis can be used to create complex molecules with high precision, and 1-(3-Morpholinopropyl)Piperazine can serve as a building block in such reactions, contributing to the development of new synthetic methodologies .
Mechanism of Action
Target of Action
1-(3-Morpholinopropyl)Piperazine, also known as 4-(3-piperazin-1-ylpropyl)morpholine, is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine compounds, including this one, are known to interact with GABA receptors and voltage-gated sodium (NaV) channels . These targets play crucial roles in nerve signal transmission, making them important in the regulation of various physiological processes.
Mode of Action
Piperazine compounds, including 1-(3-Morpholinopropyl)Piperazine, act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis . Additionally, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels (NaV) . This modulation can affect the generation of action potentials, which are essential for the transmission of electrical impulses through nerve, muscle, and endocrine cell systems .
Pharmacokinetics
. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of 1-(3-Morpholinopropyl)Piperazine are largely dependent on its interaction with its targets. By acting as a GABA receptor agonist, it can induce flaccid paralysis . Its modulation of NaV channels can influence the generation of action potentials, affecting the transmission of electrical impulses in nerve, muscle, and endocrine cell systems .
Safety and Hazards
properties
IUPAC Name |
4-(3-piperazin-1-ylpropyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1(4-13-6-2-12-3-7-13)5-14-8-10-15-11-9-14/h12H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJPLMDQJPJCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371775 | |
Record name | 1-(3-Morpholinopropyl)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Morpholinopropyl)Piperazine | |
CAS RN |
436852-18-5 | |
Record name | 1-(3-Morpholinopropyl)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 436852-18-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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